molecular formula C16H14N2O4S B2730189 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide CAS No. 182925-85-5

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide

Cat. No. B2730189
CAS RN: 182925-85-5
M. Wt: 330.36
InChI Key: PQEIDIPMDKLVSV-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide, also known as DBA, is a benzothiazole derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DBA is a heterocyclic compound that contains both sulfur and nitrogen atoms, which makes it an attractive candidate for studying its mechanism of action and biochemical effects.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Evaluation of Antitumor Potential: A study by Yurttaş, Tay, and Demirayak (2015) focused on synthesizing new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings. These compounds were evaluated for their antitumor activity against approximately 60 human tumor cell lines derived from nine neoplastic diseases. The study identified compounds with considerable anticancer activity against some cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

  • Investigation into Anticonvulsant Activities: Research conducted by Nath et al. (2021) synthesized a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives. These compounds were evaluated for their anticonvulsant activities using various models. The study found significant anticonvulsant activity in some derivatives, offering insights into the development of new therapeutic agents for epilepsy (Nath et al., 2021).

Antioxidant Activity

  • Evaluation of Antioxidant Properties: Cabrera-Pérez et al. (2016) designed and synthesized benzothiazole-isothiourea derivatives to evaluate their antioxidant activity in vitro. The study demonstrated that these compounds could scavenge free radicals effectively, indicating their potential as antioxidant agents (Cabrera-Pérez et al., 2016).

Synthesis and Molecular Docking Studies

  • Synthesis and Molecular Docking of Derivatives: Another study explored the synthesis of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives and their evaluation for anti-inflammatory activities. Molecular docking studies were conducted to establish the molecular interaction of potent compounds, indicating the scientific approach in designing drugs with specific targets (Nath et al., 2021).

properties

IUPAC Name

N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-6-8-12(9-7-11)17-15(19)10-18-16(20)13-4-2-3-5-14(13)23(18,21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIDIPMDKLVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide

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